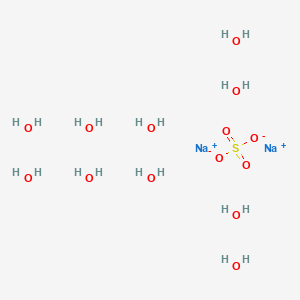

Sodium sulfate decahydrate

Beschreibung

SODIUM SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for constipation.

Eigenschaften

IUPAC Name |

disodium;sulfate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIJVJUOQBWMIM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228003 | |

| Record name | Disodium sulfate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7727-73-3 | |

| Record name | Sodium sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium sulfate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPR65R21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Thermodynamic Properties of Sodium Sulfate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt. This document summarizes key quantitative data, details experimental protocols for its characterization, and presents visual representations of its phase behavior and analytical workflows.

Core Thermodynamic Data

The thermodynamic properties of sodium sulfate decahydrate are crucial for its application in various fields, including thermal energy storage and pharmaceutical sciences. The following tables summarize the key quantitative data for this compound.

| Property | Value | Units | Notes |

| Molar Mass | 322.19 | g/mol | |

| Melting Point | 32.4 | °C | Decomposes into anhydrous sodium sulfate and a saturated solution.[1] |

| Enthalpy of Fusion | 79 | kJ/mol | [1] |

| Heat Capacity (Cp) | 549.5 | J/(mol·K) | At 298 K.[1] |

| Standard Molar Entropy (S°) | 592 | J/(mol·K) | At 298 K.[1] |

| Density | 1.46 | g/cm³ | At 20°C.[1] |

| Enthalpy of Solution | 78.51 | kJ/mol | For 1 mole in 400 moles of water at 18°C.[1] |

Table 1: Key Thermodynamic Properties of this compound

The solubility of this compound in water is highly dependent on temperature, a critical factor in its phase change behavior.

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 12.17 |

| 11.67 | 26.38 |

| 13.3 | 31.33 |

| 17.91 | 48.28 |

| 25.05 | 99.48 |

| 28.76 | 161.53 |

| 30.75 | 215.77 |

| 31.84 | 270.22 |

| 32.73 | 322.12 |

| 33.88 | 312.11 |

| 47.81 | 276.91 |

| 48.78 | 291.44 |

| 50.4 | 262.35 |

Table 2: Solubility of this compound in Water at Various Temperatures [1]

Experimental Protocols

The characterization of the thermodynamic properties of this compound relies on several key experimental techniques. The following sections detail the generalized protocols for these methods.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample chamber is increased at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen.

-

The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed during the phase transition.

-

The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To determine the water of hydration and the decomposition temperature.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in the TGA furnace at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[2]

-

The mass of the sample is continuously monitored as a function of temperature.[2]

-

A significant mass loss will be observed as the water of hydration is released. The temperature range over which this occurs indicates the decomposition temperature.

-

The percentage of mass loss can be used to calculate the number of water molecules per formula unit of the salt.

Solution Calorimetry

Objective: To determine the enthalpy of solution.

Methodology:

-

A known volume of deionized water (e.g., 100 mL) is placed in a calorimeter, and its initial temperature is recorded.[3]

-

A precisely weighed amount of this compound (e.g., 2-5 g) is added to the water.[3]

-

The mixture is stirred continuously to ensure complete dissolution, and the temperature is monitored.[4]

-

The final, stable temperature of the solution is recorded.[3]

-

The heat absorbed or released during dissolution is calculated using the temperature change, the mass of the solution, and the specific heat capacity of the solution (assumed to be close to that of water).

-

The enthalpy of solution is then calculated in kJ/mol.

Visualizing Thermodynamic Behavior

Diagrams are powerful tools for understanding the complex thermodynamic behavior of this compound.

The diagram above illustrates the incongruent melting of this compound. Upon heating above its transition temperature of 32.4°C, it decomposes into solid anhydrous sodium sulfate and a saturated aqueous solution of sodium sulfate.

References

A Technical Guide to the Crystal Structure of Sodium Sulfate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), commonly known as Glauber's salt or mirabilite. The document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visual representations of its phase behavior and the workflow for its structural analysis.

Introduction

Sodium sulfate decahydrate is an inorganic compound with significant applications in the chemical industry, and it also serves as a model system for studying salt hydration and phase transitions.[1] Its crystal structure is characterized by a complex arrangement of sodium ions, sulfate ions, and water molecules, held together by a network of ionic bonds and hydrogen bonds.[1] Understanding this structure at the atomic level is crucial for controlling its physical and chemical properties in various applications.

The crystals of this compound are composed of [Na(OH₂)₆]⁺ ions which exhibit an octahedral molecular geometry. These octahedra share edges, with eight of the ten water molecules being bonded to the sodium ions. The remaining two water molecules are interstitial and are hydrogen-bonded to the sulfate ions.[1] The Na-O distances are approximately 240 pm.[1] A notable characteristic of crystalline this compound is its measurable residual entropy at absolute zero, which is attributed to the rapid distribution of water molecules compared to other hydrates.[1]

Crystallographic Data

The crystal structure of this compound has been determined with high precision using single-crystal X-ray and neutron diffraction techniques. The crystallographic data from key studies are summarized in the tables below.

Table 1: Unit Cell Parameters for this compound

| Parameter | Ruben et al. (1961) | Levy & Lisensky (1978) | Brand et al. (2009) (at 300 K) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c | P2₁/c |

| a (Å) | 11.51 | 11.8850 | 11.51472(6) |

| b (Å) | 10.38 | 10.6540 | 10.36495(6) |

| c (Å) | 12.83 | 12.2060 | 12.84651(7) |

| β (°) | 107.75 | 106.623 | 107.7543(1) |

| Cell Volume (ų) | 1459.88 | 1480.97 | 1460.20(1) |

| Z | 4 | 4 | 4 |

Table 2: Atomic Coordinates for this compound

The following atomic coordinates are derived from the Crystallography Open Database (COD) entry 4124677, based on the study by Ruben et al. (1961).

| Atom | x | y | z |

| Na1 | 0.1833 | 0.0903 | 0.1139 |

| Na2 | 0.5000 | 0.5000 | 0.0000 |

| S1 | 0.1250 | 0.4139 | 0.3556 |

| O1 | 0.0125 | 0.3472 | 0.3028 |

| O2 | 0.2222 | 0.3472 | 0.3028 |

| O3 | 0.1389 | 0.5528 | 0.3194 |

| O4 | 0.1250 | 0.4028 | 0.4694 |

| O5 (H₂O) | 0.3472 | 0.1889 | 0.1611 |

| O6 (H₂O) | 0.0139 | 0.1889 | 0.1611 |

| O7 (H₂O) | 0.1806 | -0.0806 | 0.0222 |

| O8 (H₂O) | 0.1806 | 0.2611 | 0.2500 |

| O9 (H₂O) | 0.3889 | 0.4194 | 0.0528 |

| O10 (H₂O) | 0.3889 | -0.0972 | 0.0528 |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.

3.1. Single Crystal Growth

Single crystals of this compound suitable for diffraction studies are typically grown by slow evaporation of a saturated aqueous solution at room temperature.

-

Procedure:

-

Prepare a saturated solution of anhydrous sodium sulfate (Na₂SO₄) in deionized water at a temperature slightly above room temperature to ensure complete dissolution.

-

Filter the solution to remove any undissolved particles.

-

Transfer the clear solution to a clean crystallizing dish and cover it loosely to allow for slow evaporation.

-

Allow the solution to stand undisturbed at a constant room temperature.

-

Colorless, monoclinic crystals of this compound will form over a period of several days.

-

Select a well-formed single crystal of appropriate size (typically 0.1-0.5 mm) for diffraction analysis.

-

3.2. Single-Crystal Diffraction Analysis (X-ray and Neutron)

Both X-ray and neutron diffraction are powerful techniques for elucidating the crystal structure. While X-ray diffraction is more common and accessible, neutron diffraction provides more accurate positions of the hydrogen atoms due to its sensitivity to lighter elements.

-

3.2.1. Crystal Mounting:

-

Carefully select a single crystal and mount it on a goniometer head using a suitable adhesive or in a capillary tube to prevent dehydration.

-

For neutron diffraction studies, deuterated samples (Na₂SO₄·10D₂O) are often used to reduce the high incoherent scattering from hydrogen atoms.

-

-

3.2.2. Data Collection:

-

The mounted crystal is placed on a diffractometer.

-

For X-ray diffraction, a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) is directed at the crystal.

-

For neutron diffraction, a beam of thermal neutrons is used.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of reflections at different angles.

-

Data is typically collected at a controlled temperature, often cooled with a nitrogen stream, to reduce thermal vibrations and improve data quality.

-

-

3.2.3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.

-

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a hydrated salt like this compound.

4.2. Phase Transitions of Sodium Sulfate Hydrates

Sodium sulfate exhibits a complex phase behavior depending on temperature and water activity (relative humidity or concentration). The following diagram illustrates the relationships between the anhydrous form (thenardite), the decahydrate form (mirabilite), and the aqueous solution.

References

An In-depth Technical Guide to the Phase Transition Behavior of Glauber's Salt (Sodium Sulfate Decahydrate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glauber's salt, chemically known as sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), is an inorganic compound with significant interest in various scientific and industrial fields, including pharmaceuticals.[1][2][3] Named after the German-Dutch chemist Johann Rudolf Glauber, this hydrated salt is also referred to by its mineral name, mirabilite.[2][3][4] It is distinguished by its unique physicochemical properties, most notably a well-defined solid-liquid phase transition at a temperature slightly above standard room temperature.

This guide provides a comprehensive technical overview of the phase transition behavior of Glauber's salt, its thermodynamic properties, its applications relevant to the pharmaceutical and research sectors, and detailed experimental protocols for its characterization. Its primary therapeutic use is as an osmotic laxative for bowel cleansing prior to colonoscopies or other medical procedures.[1][5][6][7] Furthermore, its high latent heat of fusion makes it a valuable phase change material (PCM) for thermal energy storage, a property that can be leveraged in the temperature-controlled transport and storage of sensitive biomedical materials.[2][8][9]

Physicochemical and Thermodynamic Properties

Glauber's salt exists as colorless, white, or yellowish-white monoclinic crystals.[2][4] Upon exposure to dry air, it readily effloresces, losing its water of hydration to form the anhydrous sodium sulfate, a white powder known as thenardite.[2] The decahydrate crystals are composed of octahedral [Na(OH₂)₆]⁺ ions linked to sulfate anions via hydrogen bonds.[4]

Quantitative Data Summary

The key physical and thermal properties of sodium sulfate decahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Glauber's Salt (Na₂SO₄·10H₂O)

| Property | Value | Reference(s) |

| Molar Mass | 322.2 g/mol | [2][3] |

| Appearance | Colorless, white, greenish-white, or yellowish-white crystals | [2] |

| Crystal System | Monoclinic | [2][3][4] |

| Density | 1.464 g/cm³ | [2] |

Table 2: Phase Transition and Thermodynamic Data

| Property | Value | Reference(s) |

| Phase Transition Temperature | 32.384 °C (incongruent melting) | [8][10][11] |

| Latent Heat of Fusion (Enthalpy) | ~74.4 - 78.2 kJ/mol (~231 - 243 J/g or 241-251 kJ/kg) | [8][12][13] |

| Specific Heat (Solid Phase) | 2.09 kJ/(kg·K) | [14] |

| Specific Heat (Liquid Phase) | 3.35 kJ/(kg·K) | [14] |

Core Phase Transition Behavior

The most critical characteristic of Glauber's salt is its phase transition at approximately 32.4°C.[9][15] This is not a simple melting process but an incongruent melting where the salt decomposes into anhydrous sodium sulfate (Na₂SO₄) and a saturated aqueous solution.

The transition can be represented by the following equilibrium: Na₂SO₄·10H₂O(s) ⇌ Na₂SO₄(s) + Saturated Solution [15]

This transition temperature is remarkably precise and reproducible, making it a useful reference point for thermometer calibration.[8][10] However, for practical applications, particularly in thermal energy storage, two main challenges arise:

-

Supercooling : The liquid phase can cool significantly below the transition temperature before crystallization begins, which delays the release of stored latent heat.[16] The inclusion of nucleating agents, such as borax (B76245) (sodium tetraborate (B1243019) decahydrate), is a common strategy to reduce the degree of supercooling.[16]

-

Phase Segregation : Due to the density difference between the solid anhydrous Na₂SO₄ and the aqueous solution, the anhydrous salt can settle at the bottom. This separation is irreversible and leads to a significant loss of heat storage capacity over repeated thermal cycles.[9][14] This issue is often mitigated by adding thickening agents or gellants (e.g., polyacrylates, carboxymethyl cellulose) to create a stable matrix that prevents settling.[17][18]

Solubility Characteristics

Sodium sulfate exhibits unusual solubility behavior in water, which is directly linked to its phase transition.[8] As shown in Table 3, the solubility of the decahydrate form increases more than tenfold from 0°C to 32.384°C.[8] At this transition temperature, the solid phase changes from the decahydrate to the anhydrous form, and the solubility of the anhydrous form then becomes almost independent of, and slightly decreases with, increasing temperature.[8][19][20]

Table 3: Solubility of Sodium Sulfate in Water at Various Temperatures

| Temperature (°C) | Solubility (g Na₂SO₄ / 100 mL H₂O) | Solid Phase | Reference(s) |

| 0 | 4.9 | Na₂SO₄·10H₂O | [8] |

| 10 | 9.1 | Na₂SO₄·10H₂O | [8] |

| 20 | 19.5 | Na₂SO₄·10H₂O | [8] |

| 30 | 40.0 | Na₂SO₄·10H₂O | [8] |

| 32.384 | 49.7 | Transition Point | [8] |

| 40 | 48.8 | Na₂SO₄ | [8] |

| 60 | 45.3 | Na₂SO₄ | [8] |

| 80 | 43.7 | Na₂SO₄ | [8] |

| 100 | 42.7 | Na₂SO₄ | [8] |

Applications in Research and Drug Development

While Glauber's salt does not interact with specific cellular signaling pathways in the manner of a targeted drug, its physicochemical properties are highly relevant to the pharmaceutical and research fields.

Osmotic Laxative for Bowel Preparation

The primary medical application of sodium sulfate is as a saline osmotic laxative.[1][21] It is a key component in several formulations prescribed for complete bowel cleansing before colonoscopies and other radiological examinations.[5][6][7][22]

Mechanism of Action: When ingested, sodium sulfate is poorly absorbed by the gastrointestinal tract.[23] The high concentration of sodium and sulfate ions in the intestinal lumen creates a hypertonic environment.[23] Through osmosis, this draws a large volume of water into the intestines, increasing the water content of the stool.[1][21] This leads to distention of the bowel, which in turn stimulates peristalsis and produces a potent laxative effect, resulting in the rapid evacuation of watery stool.[1][23]

Phase Change Material (PCM) Applications

The high latent heat of fusion and convenient transition temperature make Glauber's salt an effective PCM for thermal energy storage.[8][9] This is relevant for:

-

Temperature-Controlled Shipping: Maintaining the "cold chain" for temperature-sensitive biologics, vaccines, and drugs without requiring active refrigeration.

-

Laboratory Equipment: Use in chill mats for laptops or other heat-generating equipment to provide passive cooling.[2][8]

-

Thermal Buffering: Stabilizing the temperature of incubators or other sensitive experimental setups.

Pharmaceutical Excipient

Glauber's salt can be used as a pharmaceutical excipient.[24] Its ability to bind water can be leveraged in certain formulations to control hydration or aid in the dissolution of other active ingredients.[24]

Experimental Protocols for Characterization

The thermophysical properties of Glauber's salt are primarily investigated using thermal analysis techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the phase transition temperature, latent heat of fusion (enthalpy), and specific heat. DSC is also used to quantify the effects of additives on supercooling.[25][26][27]

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) across the temperature range of interest.

-

Sample Preparation: Accurately weigh 5-10 mg of the Glauber's salt sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Thermal Program: a. Equilibrate the sample at a starting temperature, typically 0°C. b. Heat the sample at a controlled, constant rate (e.g., 2-10 K/min) to a temperature above the transition point, typically 50-60°C.[25] This measures the endothermic melting transition. c. Hold the sample isothermally for 5-10 minutes to ensure complete melting. d. Cool the sample at the same controlled rate back to the starting temperature (0°C). This measures the exothermic crystallization (freezing) transition and reveals any supercooling. e. Perform multiple heating/cooling cycles (typically 3) to assess the thermal stability and reproducibility of the material.[26]

-

Data Analysis:

-

Transition Temperature: Determined from the onset or peak of the endothermic (melting) or exothermic (crystallization) peaks on the heat flow vs. temperature curve.

-

Latent Heat (Enthalpy): Calculated by integrating the area under the transition peak.

-

Supercooling: Determined by the difference between the onset temperature of melting and the onset temperature of crystallization (ΔT = Tm,onset - Tc,onset).

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and analyze the dehydration process by measuring mass loss as a function of temperature.[28]

Methodology:

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of Glauber's salt into a ceramic or platinum TGA crucible.

-

Thermal Program: a. Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 200-300°C) at a constant heating rate (e.g., 10 K/min). b. The heating should occur under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.

-

Data Analysis:

-

The TGA curve plots the percentage of sample mass remaining versus temperature.

-

A sharp, distinct mass loss step beginning just above 32.4°C will be observed. The magnitude of this step should correspond to the loss of the ten water molecules of hydration (approximately 55.9% of the total mass).

-

The temperature range over which this mass loss occurs provides information on the kinetics of dehydration. The material is stable until the dehydration begins.

-

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the sample at different temperatures and confirm the structural transition from the hydrated to the anhydrous form.

Methodology:

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a variable temperature stage.

-

Sample Preparation: Prepare a flat, powdered sample of Glauber's salt on the sample holder of the temperature stage.

-

Data Collection: a. Room Temperature Scan: Record the XRD pattern at room temperature (~25°C). The resulting pattern should match the known pattern for the monoclinic Na₂SO₄·10H₂O (mirabilite) phase. b. Elevated Temperature Scan: Increase the temperature of the stage to a point above the transition temperature (e.g., 40-50°C) and allow it to equilibrate. c. Record a second XRD pattern at this elevated temperature. This pattern should correspond to the crystal structure of anhydrous Na₂SO₄ (thenardite).

-

Data Analysis:

-

Compare the collected diffraction patterns with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity of the phases present before and after the transition.

-

The analysis confirms the structural nature of the phase change.

-

References

- 1. Sodium Sulphate - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 2. byjus.com [byjus.com]

- 3. GLAUBER SALT [unacademy.com]

- 4. Glauber's Salt: Structure, Properties & Uses Explained [vedantu.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Sodium Sulfate/Potassium Sulfate/Magnesium Sulfate (Suprep): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Sodium sulfate, potassium sulfate, and magnesium sulfate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 9. Research progress of this compound phase changematerial [esst.cip.com.cn]

- 10. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Solved Glauber’s salt is a hydrated version of sodium | Chegg.com [chegg.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. How does Sodium Sulfate behave at high temperatures? - Blog [m.damon-chem.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. Stabilizing a low temperature phase change material based on Glaubers salt (Journal Article) | OSTI.GOV [osti.gov]

- 19. Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Glauber's salt application - effect and dosage [basic-tutorials.com]

- 22. Sodium sulfate, potassium sulfate, and magnesium sulfate (Oral route) [sales-demo.adam.com]

- 23. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 24. Glauber's Salt [dingchen-chemical.com]

- 25. mdpi.com [mdpi.com]

- 26. Experimental Comparison of Three Characterization Methods for Two Phase Change Materials Suitable for Domestic Hot Water Storage | MDPI [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of Sodium Sulfate Decahydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), commonly known as Glauber's salt. This document details experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and includes visualizations to illustrate experimental workflows and relationships.

Introduction

Sodium sulfate decahydrate is a hydrated salt of sodium sulfate that finds applications in various fields, including the chemical industry, pharmaceuticals, and as a phase change material for thermal energy storage. A thorough understanding of its synthesis and physical properties is crucial for its effective utilization and for the development of new applications. This guide outlines common laboratory-scale synthesis methods and standard characterization techniques to assess the purity, structure, and thermal properties of the resulting crystals.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molar Mass | 322.19 g/mol | [1] |

| Crystal System | Monoclinic | |

| Density | 1.464 g/cm³ | |

| Melting Point | 32.38 °C | |

| Enthalpy of Fusion | 78.51 kJ/mol (at 18°C in 400 mol of water) | [2] |

Solubility in Water

| Temperature (°C) | Solubility ( g/100 g of water) | Reference |

| 0 | 12.17 | [2] |

| 11.67 | 26.38 | [2] |

| 13.3 | 31.33 | [2] |

| 17.91 | 48.28 | [2] |

| 25.05 | 99.48 | [2] |

| 28.76 | 161.53 | [2] |

| 30.75 | 215.77 | [2] |

| 31.84 | 270.22 | [2] |

| 32.73 | 322.12 | [2] |

Experimental Protocols

Synthesis of this compound Crystals

Two primary methods for the laboratory synthesis of this compound are detailed below: Neutralization Reaction and Cooling Crystallization.

This method involves the reaction of a strong acid (sulfuric acid) with a strong base (sodium hydroxide) to produce a salt solution, from which the hydrated crystals are then crystallized.[3]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Phenolphthalein (B1677637) indicator

-

Distilled water

-

Evaporating dish

-

Burette

-

Conical flask

-

Filter paper

Procedure:

-

Prepare a sodium hydroxide solution: Dissolve a known mass of NaOH in a specific volume of distilled water to create a solution of known concentration (e.g., 1 M).

-

Titration: Add a few drops of phenolphthalein indicator to a measured volume of the NaOH solution in a conical flask. The solution will turn pink.

-

Slowly add a sulfuric acid solution of known concentration from a burette to the NaOH solution while constantly swirling the flask.

-

Continue adding the acid until the pink color of the solution just disappears, indicating that neutralization is complete.

-

Crystallization: Transfer the neutralized solution to an evaporating dish and gently heat it to concentrate the solution.

-

Continue heating until a sample of the solution forms crystals upon cooling.

-

Allow the concentrated solution to cool slowly to room temperature. Colorless, monoclinic crystals of this compound will form.

-

Isolation and Drying: Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold distilled water and dry them between folds of filter paper.

This method takes advantage of the decreasing solubility of sodium sulfate at lower temperatures to induce crystallization.[4][5]

Materials:

-

Anhydrous sodium sulfate (Na₂SO₄) or a concentrated sodium sulfate solution

-

Distilled water

-

Beaker

-

Hot plate with magnetic stirrer

-

Ice bath or refrigerator

Procedure:

-

Prepare a saturated solution: If starting with anhydrous sodium sulfate, dissolve it in distilled water at a temperature above 32.4 °C (e.g., 40-50 °C) with stirring until no more salt dissolves, creating a saturated solution.

-

Cooling: Slowly cool the saturated solution. This can be achieved by allowing it to cool to room temperature naturally or by placing it in an ice bath or refrigerator for a more controlled and rapid crystallization. The crystallization must occur below the transition temperature of approximately 32°C.[5]

-

Crystal Growth: As the solution cools, the solubility of sodium sulfate decreases, leading to the formation of this compound crystals.

-

Isolation and Drying: Once a sufficient amount of crystals has formed, separate them from the solution by filtration.

-

Wash the crystals with a small amount of ice-cold distilled water and dry them at a temperature below 30 °C to prevent dehydration.

Characterization of this compound Crystals

The following are detailed protocols for the characterization of the synthesized crystals.

XRD is used to determine the crystalline structure of the synthesized salt.

Instrument: Powder X-ray Diffractometer Sample Preparation:

-

Gently grind the this compound crystals into a fine powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage: 40 kV

-

Current: 30 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for this compound from a database (e.g., JCPDS) to confirm the crystal phase. Key diffraction peaks for this compound are expected at specific 2θ values.[6][7]

SEM is used to observe the surface morphology and crystal habit of the synthesized this compound.

Instrument: Scanning Electron Microscope Sample Preparation:

-

Mount a small, representative crystal or a cluster of crystals onto an aluminum stub using double-sided carbon tape.[8][9][10]

-

For hydrated samples like this compound, it is crucial to prevent dehydration in the high vacuum of the SEM chamber. This can be achieved by:

-

Low-Vacuum SEM (Environmental SEM - ESEM): This is the preferred method as it allows imaging of hydrated samples with minimal preparation.[11]

-

Cryo-SEM: The sample is flash-frozen in liquid nitrogen and then transferred to a cold stage in the SEM.

-

Coating (if using high vacuum): If low-vacuum or cryo-SEM is not available, a thin conductive layer (e.g., gold or carbon) can be sputtered onto the sample to prevent charging and minimize dehydration. However, this may alter the surface morphology.

-

Imaging Conditions:

-

Accelerating Voltage: 5-15 kV

-

Working Distance: 10-15 mm

-

Magnification: Varied to observe overall crystal shape and surface details.

Data Analysis: The SEM images provide qualitative information about the crystal size, shape (e.g., prismatic, acicular), and surface features.

DSC is used to determine the thermal properties of the crystals, such as the melting point and enthalpy of fusion.

Instrument: Differential Scanning Calorimeter Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound crystals into an aluminum DSC pan.

-

Hermetically seal the pan to prevent water loss during heating.[12][13]

Instrument Parameters:

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 0 °C).

-

Ramp up to a temperature above the melting point (e.g., 50 °C) at a controlled heating rate (e.g., 5-10 °C/min).

-

Hold for a few minutes.

-

Cool back down to the initial temperature at a controlled rate (e.g., 5-10 °C/min).

-

-

Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[12]

Data Analysis: The DSC thermogram will show an endothermic peak during heating, corresponding to the melting of the this compound. The onset temperature of this peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.[13][14]

TGA is used to study the thermal stability and the dehydration process of the crystals.

Instrument: Thermogravimetric Analyzer Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound crystals into a TGA crucible (e.g., alumina (B75360) or platinum).

Instrument Parameters:

-

Temperature Program:

-

Equilibrate at room temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where all water of hydration is expected to be lost (e.g., 200 °C).

-

-

Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature. For this compound, a significant weight loss is expected, corresponding to the loss of the ten water molecules. The temperature range over which this weight loss occurs provides information about the dehydration process.

Mandatory Visualizations

References

- 1. lixinchemicaltrade.com [lixinchemicaltrade.com]

- 2. This compound [chemister.ru]

- 3. youtube.com [youtube.com]

- 4. Cooling Crystallization in Wastewater Treatment Provided by Myande [myandegroup.com]

- 5. Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt) | EBNER [ebner-co.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. imgroupofresearchers.com [imgroupofresearchers.com]

- 9. atascientific.com.au [atascientific.com.au]

- 10. eoillc.com [eoillc.com]

- 11. analysis.rs [analysis.rs]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 14. researchgate.net [researchgate.net]

The Miraculous Salt: A Technical Guide to the Historical Significance of Glauber's Salt in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical significance of Glauber's salt (sodium sulfate (B86663) decahydrate (B1171855), Na₂SO₄·10H₂O). From its discovery in the 17th century by the German-Dutch chemist Johann Rudolf Glauber, this "sal mirabilis" or "miraculous salt" played a pivotal role in the transition from alchemy to modern chemistry. This document details its discovery, early medicinal applications, and its crucial contributions to the development of chemical theory and industrial processes. Quantitative data, detailed experimental protocols of key historical experiments, and visualizations of chemical pathways and workflows are presented to offer a comprehensive understanding of its impact on the scientific and industrial landscape.

Introduction

The 17th century was a period of profound transformation in scientific thought, marking a gradual shift from the mystical pursuits of alchemy to the empirical foundations of modern chemistry. Central to this evolution was the work of figures like Johann Rudolf Glauber (1604-1670), a self-taught chemist and apothecary who is considered by some historians to be one of the first chemical engineers.[1][2] His meticulous experimental work and his focus on the practical applications of chemical knowledge laid some of the foundational stones for the industrial chemistry that would follow.

In 1625, Glauber discovered a new salt in the mineral waters of a spring in Austria, which he named sal mirabilis due to its remarkable medicinal properties.[3] This "miraculous salt," which became known as Glauber's salt, was initially celebrated for its potent laxative effects, a common and highly valued medical treatment of the era.[4] However, its significance extends far beyond its iatrochemical applications. The study and production of Glauber's salt were intertwined with the development of new chemical apparatus, the synthesis of important mineral acids, and the establishment of large-scale chemical manufacturing processes that would fuel the Industrial Revolution.

Physicochemical Properties of Glauber's Salt

Glauber's salt is the decahydrate form of sodium sulfate, with the chemical formula Na₂SO₄·10H₂O.[5] It presents as colorless, monoclinic crystals that are highly soluble in water.[6] A notable characteristic of Glauber's salt is its unusual solubility curve in water, which increases dramatically with temperature up to 32.384 °C, at which point the anhydrous form begins to precipitate, and the solubility becomes largely independent of temperature.[7] This distinct transition temperature has historically been used for thermometer calibration.[7]

Data Presentation: Solubility of Sodium Sulfate Decahydrate

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 12.17[6] |

| 10 | ~20 |

| 20 | 44[3] |

| 25 | 28.1[3] |

| 30 | ~40 |

| 32.384 | 49.7 (maximum solubility)[7] |

| 40 | ~48 |

| 50.4 | 262.35 (as anhydrous Na₂SO₄)[6] |

Key Historical Experiments and Protocols

Glauber's Preparation of Sal Mirabilis (Sodium Sulfate)

Glauber was a master of distillation and furnace design, as detailed in his work Furni Novi Philosophici ("New Philosophical Furnaces").[8] He developed furnaces with chimneys that could achieve higher temperatures than previously possible, allowing for a wider range of chemical reactions.[9]

Experimental Protocol:

-

Apparatus: A distillation furnace as described by Glauber, likely a reverberatory furnace, capable of sustained high temperatures. A retort, likely made of iron or earthenware, and a series of receivers for collecting the distillate.[8]

-

Reactants:

-

Common salt (sodium chloride, NaCl).

-

Oil of vitriol (sulfuric acid, H₂SO₄), which Glauber himself produced.

-

-

Procedure:

-

Common salt was placed in the retort.

-

Sulfuric acid was added to the salt.

-

The retort was heated in the furnace. The reaction produces hydrogen chloride gas, which was often collected as a valuable by-product, "spirit of salt".

-

The solid residue remaining in the retort after the reaction was sodium sulfate (Glauber's salt in its anhydrous form).

-

This residue was then dissolved in water and recrystallized to obtain the decahydrate form, the crystalline sal mirabilis.

-

The Leblanc Process for Soda Ash Production

The Leblanc process, developed by Nicolas Leblanc in 1791, was the first successful industrial process for the production of soda ash (sodium carbonate, Na₂CO₃), a crucial chemical for the glass, textile, and soap industries.[10][11] Glauber's salt was a key intermediate in this process.

Experimental Protocol:

Stage 1: Production of Salt Cake (Sodium Sulfate)

-

Reactants:

-

Sodium chloride (NaCl)

-

Sulfuric acid (H₂SO₄)

-

-

Procedure:

Stage 2: Production of Black Ash and Soda Ash

-

Reactants:

-

Salt cake (Na₂SO₄)

-

Crushed limestone or chalk (calcium carbonate, CaCO₃)

-

Coal or charcoal (carbon, C)

-

-

Procedure:

-

The salt cake was mixed with limestone and coal and heated in a reverberatory furnace to 1000°C.

-

The carbon reduced the sodium sulfate to sodium sulfide (B99878):

-

Na₂SO₄ + 2C → Na₂S + 2CO₂[10]

-

-

The sodium sulfide then reacted with the calcium carbonate to produce sodium carbonate and calcium sulfide. This mixture was known as "black ash".

-

Na₂S + CaCO₃ → Na₂CO₃ + CaS[12]

-

-

The sodium carbonate was extracted from the black ash by washing with water (lixiviation), as it is soluble while the calcium sulfide is not.

-

The resulting solution was then evaporated to yield solid sodium carbonate.

-

Early Analytical Techniques: The Flame Test

Glauber is also credited with developing the flame test, a qualitative analytical method to identify certain metals by the color they impart to a flame.[9] This technique was later refined and used extensively by other chemists, including Robert Boyle.

Plausible 17th-Century Experimental Protocol:

-

Apparatus: A clean iron wire or a splint of a non-resinous wood. A flame source, likely from an oil lamp or a spirit lamp.

-

Procedure:

-

A small amount of the salt to be tested (e.g., Glauber's salt or another alkali salt) was picked up on the tip of the iron wire or wooden splint.

-

The tip of the wire or splint was then introduced into the hottest part of the flame.

-

The color produced in the flame was observed and compared to known colors produced by other salts. For example, sodium salts were known to produce a persistent yellow flame.

-

Industrial and Scientific Impact

Role in Early Glassmaking

The use of sodium sulfate in glassmaking has a long history. In the 17th century, it was used as a fining agent to remove bubbles from molten glass and as a flux to lower the melting point of the silica (B1680970) sand.[13] The purity of Glauber's salt, compared to the variable quality of soda ash derived from plant ashes, allowed for the production of more consistent and higher-quality glass.[13]

Data Presentation: A Representative 17th-Century Glass Recipe

| Ingredient | Percentage by Weight | Purpose |

| Silica (Sand) | 60-75% | Glass former |

| Soda Ash or Glauber's Salt (Sodium Oxide Source) | 15-20% | Flux |

| Lime (Calcium Oxide) | 5-10% | Stabilizer |

| Metallic Oxides | Variable | Colorant |

Iatrochemistry and Medicine

The discovery of Glauber's salt was a significant event in the history of medicine. As a powerful but relatively safe purgative, it was widely used to treat a variety of ailments, reflecting the humoral theory of disease prevalent at the time.[4] Glauber himself promoted its use for a wide range of conditions.

Foundation for the Chemical Industry

Johann Rudolf Glauber was a visionary who recognized the economic potential of chemistry. In his book Teutschlands Wohlfahrt ("Germany's Prosperity"), he advocated for the development of a national chemical industry to utilize Germany's natural resources and rebuild its economy after the Thirty Years' War.[14] His work on the production of mineral acids and salts, including Glauber's salt, provided the practical knowledge and processes that would be essential for the growth of the chemical industry in the centuries to come.

Conclusion

Glauber's salt, born from the alchemical explorations of the 17th century, transcended its initial role as a "miraculous" medicine to become a cornerstone of early chemical science and industry. Its study led to advancements in chemical apparatus and analytical techniques, and its production was a key step in the development of large-scale chemical manufacturing. The historical journey of Glauber's salt from a mysterious curative to a vital industrial commodity mirrors the evolution of chemistry itself, from a qualitative and often secretive art to a quantitative and transformative science. Its legacy is embedded in the foundations of modern chemical engineering and the myriad products that have shaped the modern world.

References

- 1. Johann_Rudolf_Glauber [chemeurope.com]

- 2. scribd.com [scribd.com]

- 3. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Johann Rudolf Glauber - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. This compound [chemister.ru]

- 7. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 8. alchemyandchemistry.edwardworthlibrary.ie [alchemyandchemistry.edwardworthlibrary.ie]

- 9. Johann Glauber – Alchemy to Modern Chemistry - Features - The Chemical Engineer [thechemicalengineer.com]

- 10. Leblanc process - Wikipedia [en.wikipedia.org]

- 11. Leblanc_process [chemeurope.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Recipes for Glauber salt and the serendipity of research | The Recipes Project [recipes.hypotheses.org]

- 14. en.namu.wiki [en.namu.wiki]

An In-depth Technical Guide to the Solubility and Concentration Limits of Sodium Sulfate Decahydrate in Water

This technical guide provides a comprehensive overview of the solubility and concentration limits of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's unique physicochemical properties, presents quantitative data in a structured format, and outlines detailed experimental protocols for solubility determination.

Introduction to Sodium Sulfate Decahydrate

Sodium sulfate is an inorganic compound with the formula Na₂SO₄, which exists in various hydrated forms.[1] The decahydrate form (Na₂SO₄·10H₂O) is a white, crystalline solid that is highly soluble in water and is a major commodity chemical.[1] It is particularly notable for its unusual solubility characteristics in water, which are highly dependent on temperature.[1] Understanding these properties is critical for applications ranging from chemical synthesis and thermal energy storage to its use as a laboratory drying agent and in pharmaceutical preparations.[1][2]

Solubility and Phase Behavior

The solubility of sodium sulfate in water exhibits a unique and complex relationship with temperature due to the transition between its hydrated and anhydrous forms. Below 32.384 °C, the stable solid phase in equilibrium with a saturated solution is the decahydrate. Above this temperature, the anhydrous form (thenardite) becomes the stable phase.

Quantitative Solubility Data

The solubility of this compound increases dramatically with temperature up to a transition point.[1] Beyond this point, the solubility of the resulting anhydrous sodium sulfate becomes almost independent of temperature, showing a slight decrease as temperature continues to rise.[1][3]

Table 1: Solubility of Sodium Sulfate in Water at Various Temperatures

| Temperature (°C) | Solid Phase | Solubility (g Na₂SO₄ / 100 mL H₂O) |

| 0 | Decahydrate | 4.56 (as Na₂SO₄·10H₂O) / ~4.9 (as Na₂SO₄) |

| 10 | Decahydrate | 19.19 (as Na₂SO₄·10H₂O) |

| 20 | Decahydrate | 19.5 (as Na₂SO₄), 44 (as Na₂SO₄·10H₂O) |

| 25 | Decahydrate | 28.1 (as Na₂SO₄) |

| 32.384 | Transition Point | 49.7 (as Na₂SO₄) |

| 40 | Anhydrous | 48.1 (as Na₂SO₄) |

| 60 | Anhydrous | 45.26 (as Na₂SO₄) |

| 80 | Anhydrous | 43.09 (as Na₂SO₄) |

| 100 | Anhydrous | 42.3 (as Na₂SO₄) |

Data compiled from multiple sources.[1][4]

Phase Diagram and Transitions

The behavior of the sodium sulfate-water system is best understood through its phase diagram.[5][6] The diagram illustrates the equilibrium states between the liquid solution and various solid phases (ice, this compound, and anhydrous sodium sulfate) as a function of temperature and composition.[6][7] A critical feature is the transition temperature of 32.384 °C, where the decahydrate melts incongruently to form the anhydrous salt and a saturated solution.[1][7] This specific temperature is so reliable that it is used for thermometer calibration.[1]

Caption: Logical relationship between phases in the sodium sulfate-water system.

Concentration Limits and Supersaturation

Sodium sulfate solutions can become supersaturated, meaning they contain a higher concentration of dissolved salt than is thermodynamically stable at a given temperature. This metastable state is crucial in crystallization processes.

-

Formation of Supersaturated Solutions : Supersaturation can be achieved by carefully cooling a saturated solution prepared at a higher temperature or by controlled evaporation of the solvent.

-

Metastable Phases : In addition to the stable decahydrate and anhydrous forms, a metastable heptahydrate (Na₂SO₄·7H₂O) can crystallize from highly supersaturated solutions, particularly under specific cooling or evaporation conditions.[8][9]

-

Nucleation and Crystal Growth : The initiation of crystallization from a supersaturated solution (nucleation) can be significantly delayed, a phenomenon known as supercooling.[10] The degree of supercooling can be influenced by the cooling rate and the presence of nucleating agents, such as borax.[10][11] Once nucleation occurs, crystal growth proceeds until the solution concentration reaches equilibrium solubility.

Experimental Protocols

Accurate determination of solubility and concentration limits requires precise experimental control. The following are standard methodologies.

Protocol for Isothermal Solubility Determination

This method determines the equilibrium solubility at a constant temperature.

Objective: To determine the mass of this compound that dissolves in a known mass of water at a specified temperature to form a saturated solution.

Materials:

-

This compound (reagent grade)

-

Deionized water

-

Constant temperature water bath or incubator

-

Isothermal shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

-

Glassware (beakers, flasks)

Procedure:

-

Temperature Control: Set the constant temperature water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known mass of deionized water in a sealed flask. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Place the flask in the isothermal shaker within the water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear supernatant liquid using a pre-warmed syringe and filter to avoid premature crystallization.

-

Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the filtered saturated solution into the dish.

-

Drying: Place the evaporating dish in a drying oven set to an appropriate temperature (e.g., 110 °C) to evaporate all the water. Dry to a constant mass.

-

Calculation:

-

Mass of dissolved solid = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of water = (Mass of saturated solution) - (Mass of dissolved solid)

-

Solubility ( g/100 g H₂O) = (Mass of dissolved solid / Mass of water) × 100

-

Protocol for Metastable Zone Width Determination

This protocol is used to study the limits of supersaturation.

Objective: To determine the temperature range (metastable zone) within which a solution can remain supersaturated before spontaneous nucleation occurs.

Materials:

-

Crystallizer vessel with temperature and turbidity sensors

-

Programmable thermostat/circulator

-

Stirrer

Procedure:

-

Preparation: Prepare a solution of known concentration, saturated at a temperature above the transition point.

-

Controlled Cooling: Place the solution in the crystallizer and cool it at a precise, constant rate (e.g., 0.5 °C/min) while stirring.

-

Nucleation Detection: Monitor the solution's turbidity. The onset of crystallization is marked by a sharp increase in turbidity. Record the temperature at which this occurs.

-

Heating Cycle: After nucleation, heat the solution at a controlled rate until all crystals have dissolved, noting the dissolution temperature (solubility point).

-

Analysis: The difference between the dissolution temperature and the nucleation temperature at a given cooling rate defines the metastable zone width. Repeating this at different cooling rates provides a comprehensive understanding of the supersaturation limit.

Factors Influencing Solubility

Several factors beyond temperature can affect the solubility of sodium sulfate.

-

Common Ion Effect: The presence of other soluble salts containing a common ion (Na⁺ or SO₄²⁻), such as sodium chloride (NaCl), will decrease the solubility of sodium sulfate.[12]

-

pH: In a neutral aqueous solution, the pH is typically between 6.0 and 8.0.[4][13] Within this range, the solubility is not significantly affected. However, extreme pH values can influence the speciation of the sulfate ion and alter solubility.

-

Impurities: The presence of impurities can affect both the solubility and the kinetics of crystallization, sometimes acting as inhibitors or promoters of nucleation.

References

- 1. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound [intersurfchem.net]

- 3. brainly.in [brainly.in]

- 4. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. duncan.cbe.cornell.edu [duncan.cbe.cornell.edu]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. ajsonline.org [ajsonline.org]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Hydration and Dehydration of Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Sodium sulfate (B86663), a seemingly simple inorganic salt, exhibits a fascinating and complex relationship with water. Its ability to exist in various hydrated forms and transition between them has significant implications across diverse scientific and industrial fields, including pharmaceuticals, materials science, and chemical engineering. In the pharmaceutical industry, anhydrous sodium sulfate is utilized as a desiccant in powdered formulations and as a stabilizer in solid dosage forms, underscoring the importance of understanding its hydration and dehydration behavior to ensure product quality and stability.[1] This technical guide provides a comprehensive overview of the core principles governing the hydration and dehydration of sodium sulfate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Forms of Sodium Sulfate: Anhydrous and Hydrated States

Sodium sulfate can exist in several crystalline forms, with the most common being the anhydrous form (thenardite) and the decahydrate (B1171855) form (mirabilite or Glauber's salt). Other metastable hydrate (B1144303) forms, such as the heptahydrate, have also been identified under specific conditions.[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄): Known as the mineral thenardite, this form is a white crystalline solid. It readily absorbs water from the environment to transform into its hydrated counterparts.

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Commonly known as mirabilite or Glauber's salt, this is the fully hydrated form, containing ten molecules of water per molecule of sodium sulfate. It is stable at temperatures below 32.384 °C.[2]

-

Sodium Sulfate Heptahydrate (Na₂SO₄·7H₂O): This is a metastable form that can appear under specific conditions, typically upon cooling of a saturated solution. Its transition temperature to the anhydrous form is approximately 23.465 °C.[2]

The transition between these forms is the cornerstone of sodium sulfate's utility and its potential as a source of physical stress in materials. The hydration process is exothermic, releasing heat, while dehydration is an endothermic process, requiring an input of energy.

The Hydration and Dehydration Cycle

The interconversion between anhydrous sodium sulfate and its hydrated forms is a reversible process governed by temperature and relative humidity.

Figure 1: Hydration-dehydration cycle of sodium sulfate.

The critical transition temperature for the equilibrium between the anhydrous and decahydrate forms in the presence of a saturated solution is 32.384 °C.[2] Below this temperature, the decahydrate is the stable form, and anhydrous sodium sulfate will absorb water to form it. Above this temperature, the decahydrate becomes unstable and will release its water of crystallization, transforming into the anhydrous form.[2]

Quantitative Data

A thorough understanding of the hydration and dehydration processes requires quantitative data on the thermodynamic and kinetic parameters, as well as the solubility of the different forms.

Table 1: Thermodynamic Properties of Sodium Sulfate Hydration/Dehydration

| Parameter | Value | Conditions |

| Transition Temperature (Decahydrate) | 32.384 °C | Equilibrium with saturated solution |

| Enthalpy of Fusion (Decahydrate) | 79 kJ/mol | At melting point |

| Standard Molar Enthalpy of Formation (ΔfH°) (Decahydrate, solid) | -4329.7 kJ/mol | 298 K |

| Standard Molar Gibbs Energy of Formation (ΔfG°) (Decahydrate, solid) | -3647 kJ/mol | 298 K |

| Standard Molar Entropy (S°) (Decahydrate, solid) | 592 J/(mol·K) | 298 K |

| Molar Heat Capacity at Constant Pressure (Cp) (Decahydrate, solid) | 549.5 J/(mol·K) | 298 K |

| Enthalpy of Solution (ΔsolH) (Decahydrate, solid) | 78.51 kJ/mol | 18°C, 1 mol in 400 mol of water |

Note: Data compiled from various sources.[3]

Table 2: Solubility of Sodium Sulfate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 g of water) | Solid Phase |

| 0 | 12.17 | Na₂SO₄·10H₂O |

| 11.67 | 26.38 | Na₂SO₄·10H₂O |

| 13.3 | 31.33 | Na₂SO₄·10H₂O |

| 17.91 | 48.28 | Na₂SO₄·10H₂O |

| 25.05 | 99.48 | Na₂SO₄·10H₂O |

| 30.75 | 215.77 | Na₂SO₄·10H₂O |

| 32.73 | 322.12 | Na₂SO₄·10H₂O |

| 33.88 | 312.11 | Na₂SO₄ |

| 47.81 | 276.91 | Na₂SO₄ |

| 50.4 | 262.35 | Na₂SO₄ |

Note: Data compiled from various sources.[3]

Experimental Protocols for Characterization

The characterization of the hydration state and the study of hydration/dehydration kinetics of sodium sulfate are crucial for research and quality control. The following are detailed methodologies for key analytical techniques.

Figure 2: Workflow for characterizing pharmaceutical hydrates.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the dehydration profile of sodium sulfate hydrates.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sodium sulfate sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.[4]

-

Temperature Range: Heat the sample from ambient temperature to approximately 200 °C to ensure complete dehydration.

-

Atmosphere: Use a dry, inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to facilitate the removal of evolved water vapor.[4]

-

-

Data Analysis: The TGA thermogram will show a weight loss step corresponding to the loss of water of crystallization. The percentage weight loss can be used to calculate the number of water molecules per formula unit of sodium sulfate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and measure the enthalpy of hydration/dehydration.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of the sodium sulfate sample into a hermetically sealed aluminum pan to prevent water loss or uptake before the analysis.

-

Experimental Conditions:

-

Heating/Cooling Rate: A scan rate of 5-10 °C/min is typical.

-

Temperature Program:

-

For dehydration: Heat the sample from ambient temperature to above the transition temperature (e.g., 50 °C).

-

For hydration: Cool a previously dehydrated sample in a controlled humidity environment or an aqueous slurry from above the transition temperature to below it.

-

-

Atmosphere: A dry, inert atmosphere like nitrogen is used.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak during dehydration and an exothermic peak during hydration. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline form of sodium sulfate (anhydrous vs. hydrated) and to monitor phase transitions in situ.

Methodology:

-

Instrument Alignment: Ensure the XRD instrument is properly aligned.

-

Sample Preparation:

-

Gently grind the sodium sulfate sample to a fine powder to minimize preferred orientation.

-

To prevent changes in hydration state during preparation, work in a controlled environment (e.g., a glove box with controlled humidity) or use a sealed sample holder. For in-situ studies, a sample stage with controlled temperature and humidity is required.

-

-

Data Acquisition:

-

Radiation: Use Cu Kα radiation.

-

Scan Range: Scan over a 2θ range of 5° to 50° to capture the characteristic diffraction peaks of all expected phases.

-

Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.

-

-

Data Analysis: Compare the experimental diffraction pattern to reference patterns from a database (e.g., the Powder Diffraction File) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis.

Raman Spectroscopy

Objective: To provide a molecular-level confirmation of the hydration state and to study the interactions between the sulfate anion and water molecules.

Methodology:

-

Instrument Calibration: Calibrate the Raman spectrometer using a silicon standard.

-

Sample Preparation: Place a small amount of the sodium sulfate sample on a microscope slide. For in-situ measurements, a temperature and humidity-controlled stage can be used.

-

Data Acquisition:

-

Laser: Use a laser with a wavelength that does not cause fluorescence in the sample (e.g., 785 nm).

-

Laser Power: Use a low laser power (e.g., 10-50 mW) to avoid sample heating and potential dehydration.[5]

-

Acquisition Time: Use an appropriate acquisition time and number of accumulations to obtain a good signal-to-noise ratio (e.g., 10 accumulations of 20 seconds each).[6]

-

-

Data Analysis: The Raman spectrum of sodium sulfate is characterized by the symmetric stretching mode (ν₁) of the sulfate anion, which appears around 995 cm⁻¹. Changes in the position and shape of this peak, as well as the appearance of bands corresponding to water vibrations, can be used to distinguish between the anhydrous and hydrated forms.

Role in Pharmaceutical Formulations

Anhydrous sodium sulfate is a valuable excipient in pharmaceutical formulations, primarily due to its ability to act as a desiccant. This property is particularly important for protecting moisture-sensitive active pharmaceutical ingredients (APIs) from degradation.

Figure 3: Role of anhydrous sodium sulfate in protecting moisture-sensitive APIs.

The inclusion of anhydrous sodium sulfate in a formulation creates a microenvironment with reduced water activity. Any ingress of moisture will be preferentially absorbed by the sodium sulfate, which undergoes hydration. This sacrificial protection mechanism helps to prevent the hydrolysis or other moisture-induced degradation of the API, thereby enhancing the stability and shelf-life of the drug product. The choice of excipients and their potential interactions with the API are critical considerations in formulation development to ensure the final product is stable, safe, and effective.

Conclusion

The hydration and dehydration of sodium sulfate are complex processes with significant practical implications. A thorough understanding of the different hydrate forms, the thermodynamics and kinetics of their interconversion, and the analytical techniques for their characterization is essential for researchers and professionals in various scientific disciplines. For those in the pharmaceutical industry, this knowledge is critical for the rational design of stable and effective drug products. The data and protocols presented in this guide serve as a valuable resource for navigating the intricacies of sodium sulfate's behavior in the presence of water.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

For Researchers, Scientists, and Drug Development Professionals

Sodium sulfate (B86663) decahydrate (B1171855), known historically as Glauber's salt or mirabilite, is an inorganic compound with the chemical formula Na₂SO₄·10H₂O.[1][2][3] This hydrated salt of sodium sulfate has unique properties that make it a compound of interest in various scientific fields, including pharmaceuticals, where it is utilized for applications ranging from a laboratory reagent for protein precipitation to an active ingredient in osmotic laxatives.[4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its mechanistic actions.

Core Physical and Chemical Properties

Sodium sulfate decahydrate is a colorless, transparent, monoclinic crystalline solid or a white crystalline powder.[1][2][7] It is odorless and has a bitter, salty taste.[8] The compound is stable under typical conditions but is incompatible with strong acids, aluminum, and magnesium.[1][2][8] It is also efflorescent, meaning it loses its water of hydration when exposed to dry air.[9]

Quantitative Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Na₂SO₄·10H₂O

| Property | Value | Reference(s) |

| Chemical Formula | Na₂SO₄·10H₂O | [7][10] |

| Molar Mass | 322.19 g/mol | [7][10][11] |

| Appearance | Colorless, transparent monoclinic crystals or white crystalline powder | [1][2][7] |

| Density | 1.464 g/cm³ | [4] |

| Melting Point | 32.38 °C (Decomposes) | [4][7] |

| Refractive Index | 1.394 | [1][2][4] |

| pH (aqueous solution) | Neutral (pH 6 to 7.5 for anhydrous form in solution) | [8][9] |

Table 2: Solubility Profile of Na₂SO₄·10H₂O

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 12.17 g / 100 g | 0 | [7] |

| 44 g / 100 mL | 20 | [4] | |

| 99.48 g / 100 g | 25.05 | [7] | |

| 322.12 g / 100 g | 32.73 | [7] | |

| Glycerol | Soluble | 25 | [1][3][8] |

| Ethanol | Insoluble | 25 | [1][3][8] |

| Methanol | Insoluble | 25 | [2][8] |

Note: The solubility of sodium sulfate in water increases dramatically up to 32.384 °C. Above this temperature, the anhydrous form (Na₂SO₄) becomes less soluble as the temperature increases.[12]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

The melting point of Na₂SO₄·10H₂O, which is more accurately its decomposition temperature where it loses its water of hydration, can be determined using the capillary tube method with a melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of the Na₂SO₄·10H₂O crystals. The sample must be dry.[13][14] Jab the open end of a capillary melting point tube into the powder to collect a sample.[4][10] Tap the sealed end of the tube on a hard surface, or drop it through a long glass tube, to pack the solid to a height of 2-3 mm.[10][14]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[13]

-

Heating: Begin heating the apparatus. If the approximate melting point is known (around 32.4 °C), heat at a medium rate until the temperature is about 10-15°C below this point.[10][15]

-

Observation: Reduce the heating rate to approximately 1-2°C per minute.[13] Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting/decomposition range. Continue heating slowly and record the temperature at which the entire solid has turned into a liquid. This marks the end of the range.[13] For Na₂SO₄·10H₂O, this process involves the salt dissolving in its own water of hydration.

This protocol determines the solubility of Na₂SO₄·10H₂O at a specific temperature by creating a saturated solution.

Methodology:

-

Solution Preparation: Add an excess amount of Na₂SO₄·10H₂O to a known volume of deionized water in a beaker or flask.

-

Equilibration: Place the mixture in a constant-temperature water bath set to the desired temperature. Stir the solution continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Extraction: Once equilibrated, stop the stirring and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Mass Determination: Weigh the collected supernatant. Then, evaporate the water from the sample by heating it in a drying oven until a constant mass of the anhydrous Na₂SO₄ is obtained.

-